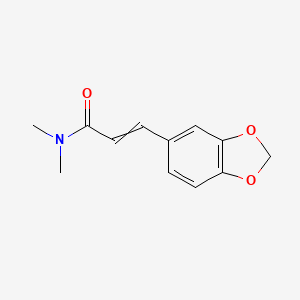![molecular formula C24H25N3O4 B11018347 (S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid](/img/structure/B11018347.png)
(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone moiety, a cyclohexane ring, and a phenyl-acetic acid group, making it structurally unique and potentially useful in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under high-temperature conditions.
Attachment of the Cyclohexane Ring: The cyclohexane ring is introduced via a Friedel-Crafts acylation reaction, where the quinazolinone is reacted with cyclohexanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Coupling with Phenyl-Acetic Acid: The final step involves coupling the cyclohexanecarbonyl-quinazolinone intermediate with phenyl-acetic acid using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl-acetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinazolinone ring can be reduced to its corresponding dihydroquinazolinone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Alkylated or acylated quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its potential as a ligand. Its structural features make it a candidate for investigating biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid likely involves its interaction with specific molecular targets such as enzymes or receptors. The quinazolinone moiety can inhibit enzyme activity by binding to the active site, while the cyclohexane and phenyl-acetic acid groups may enhance binding affinity and specificity. The exact pathways and targets would depend on the specific biological context and require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-quinazolinone and 2-methyl-4-quinazolinone share the quinazolinone core but differ in their substituents.
Cyclohexanecarboxylic Acid Derivatives: Compounds such as cyclohexanecarboxylic acid and its esters.
Phenyl-Acetic Acid Derivatives: Compounds like phenylacetic acid and its amides.
Uniqueness
(S)-{[4-(4-Oxo-4H-quinazolin-3-ylmethyl)-cyclohexanecarbonyl]-amino}-phenyl-acetic acid is unique due to its combination of a quinazolinone core, a cyclohexane ring, and a phenyl-acetic acid group. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O4 |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
(2S)-2-[[4-[(4-oxoquinazolin-3-yl)methyl]cyclohexanecarbonyl]amino]-2-phenylacetic acid |
InChI |
InChI=1S/C24H25N3O4/c28-22(26-21(24(30)31)17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-27-15-25-20-9-5-4-8-19(20)23(27)29/h1-9,15-16,18,21H,10-14H2,(H,26,28)(H,30,31)/t16?,18?,21-/m0/s1 |
InChI Key |
WXSZIXNPHTYLLB-IAYYMHMVSA-N |
Isomeric SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)N[C@@H](C4=CC=CC=C4)C(=O)O |
Canonical SMILES |
C1CC(CCC1CN2C=NC3=CC=CC=C3C2=O)C(=O)NC(C4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-L-alanine](/img/structure/B11018274.png)


![Methyl 1-[(2-chloro-4-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B11018297.png)
![1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11018299.png)
![6,7-bis[(2-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11018303.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B11018304.png)
![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-oxo-7,8,9,10-tetrahydro-4H,6H-cyclohepta[4,5][1,3]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11018308.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11018312.png)

![1-[4-(azepan-1-ylsulfonyl)phenyl]-N-cyclopropyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B11018335.png)

![Ethyl 4-[(2-phenylquinolin-4-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B11018339.png)
